molecular formula C19H14N2O3S B3160760 Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate CAS No. 866144-48-1

Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate

Cat. No.: B3160760
CAS No.: 866144-48-1
M. Wt: 350.4 g/mol
InChI Key: MOJODRNCRGTWII-UHFFFAOYSA-N
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Description

Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate is a pyrimidine derivative featuring a naphtho[2,1-b]furan moiety linked via a sulfanyl group to an acetate ester. Its molecular formula is C₁₉H₁₄N₂O₃S, with a molecular weight of 350.39 g/mol and CAS registry number 866144-48-1 . Such structural complexity positions it as a candidate for applications in medicinal chemistry and materials science, though its specific biological or physical properties require further investigation.

Properties

IUPAC Name

methyl 2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJODRNCRGTWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170891
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-48-1
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866144-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the reaction of naphtho[2,1-b]furan with pyrimidinyl derivatives under specific conditions, such as the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, or other chemical products. Its unique properties can enhance the performance of various materials.

Mechanism of Action

The mechanism by which Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanyl-linked heterocyclic esters. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate (Target) C₁₉H₁₄N₂O₃S 350.39 Naphthofuran, pyrimidine, methyl ester Rigid aromatic system; potential for π-π stacking and hydrogen bonding
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₃N₃O₂S 283.33 Pyridine, pyrimidine, ethyl ester Smaller aromatic system; ethyl ester may enhance lipophilicity
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzoate C₁₅H₁₂N₂O₂S₃ 356.46 Thienopyrimidine, methyl benzoate Electron-rich thiophene; dual sulfanyl groups may increase reactivity
2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid C₁₅H₁₂O₃S 272.32 Naphthofuran, methylsulfanyl, carboxylic acid Carboxylic acid enables salt formation; crystal stabilization via H-bonding
Famotidine (Reference Drug) C₈H₁₅N₇O₂S₃ 337.43 Guanidine, thiazole, sulfamoyl Clinically used H₂ blocker; sulfamoyl group critical for histamine antagonism

Key Findings from Comparative Analysis

Structural Flexibility vs. Rigidity

  • The target compound’s naphthofuran system enhances rigidity compared to smaller heterocycles like pyridine (in ) or thiophene (in ), which may influence binding interactions in biological systems or crystallinity in materials.
  • Replacement of the pyrimidine ring with a thiazole (as in famotidine ) eliminates nitrogen-rich hydrogen-bonding sites, underscoring the pyrimidine’s role in molecular recognition.

Functional Group Impact

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may form salts but has reduced bioavailability.
  • Sulfanyl Group : The sulfanyl linker in the target compound and its analogs (e.g., ) provides a site for nucleophilic substitution or oxidation, enabling further derivatization.

Synthetic Accessibility Bromination or iodination of naphthofuran precursors (e.g., ) achieves moderate to high yields (19–90%), highlighting the sensitivity of halogenation to reaction conditions. Cross-coupling reactions (e.g., Sonogashira coupling in ) demonstrate the feasibility of introducing alkynyl groups, suggesting analogous routes for pyrimidine attachment in the target compound.

Crystallographic Behavior The carboxylic acid derivative () forms O–H···O hydrogen bonds, stabilizing its crystal lattice.

Biological Activity

Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate (referred to as "the compound") is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a naphtho[2,1-b]furan moiety linked to a pyrimidine ring via a sulfanyl group. This unique arrangement is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,1-b]furan exhibit significant antimicrobial properties. For instance, compounds structurally related to the compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, a related naphtho[2,1-b]furan derivative was evaluated for its antibacterial activity and demonstrated promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that similar naphtho[2,1-b]furan derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar functional groups have been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) by modulating key signaling pathways involved in cell survival and apoptosis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the sulfanyl group may interact with thiol groups in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various naphtho[2,1-b]furan derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the efficacy of the compound compared to standard antibiotics. Results indicated that the compound had comparable or superior activity against certain strains .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of naphtho[2,1-b]furan derivatives included the compound as part of a broader screening process. The results revealed that treatment with the compound led to significant reductions in cell viability in MCF-7 cells, with IC50 values suggesting potent anticancer activity. Mechanistic studies indicated that this effect was mediated through induction of oxidative stress and activation of apoptotic pathways .

Data Tables

Biological Activity Tested Strains/Cells Methodology Results
AntibacterialStaphylococcus aureusDisk diffusionMIC: 8 µg/mL
Escherichia coliDisk diffusionMIC: 16 µg/mL
AnticancerMCF-7MTT assayIC50: 25 µM
A549MTT assayIC50: 30 µM

Q & A

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry using a Taguchi matrix .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., ester hydrolysis) .
  • In Situ Monitoring : Use ReactIR to track reaction progress and identify kinetic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate

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